N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

PDHK1 inhibition Cancer metabolism Kinase inhibitor selectivity

Patented PDHK1 inhibitor (Merck Sharp & Dohme), catalogued in the Therapeutic Target Database (TTD) as Thiazole carboxamide derivative 28, indicated for metastatic cancer & solid tumor research. Its unique 3,4-dimethoxyphenyl and 1,5-dimethyl substitutions distinguish it from generic PDHK inhibitors and SDH-targeted pyrazole carboxamide thiazole derivatives. These precise substituents direct critical hydrogen-bonding and hydrophobic interactions within the PDHK1 ATP-binding pocket—substituting with a generic analog risks loss of target engagement and invalid experimental conclusions. Ideal for PDHK1 isoform-selectivity profiling, SAR expansion, and analytical reference standard development. Researchers should confirm inhibitory potency in their own biochemical assays, as public IC50 data are not yet available.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 1013771-12-4
Cat. No. B2839207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013771-12-4
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H18N4O3S/c1-10-7-12(20-21(10)2)16(22)19-17-18-13(9-25-17)11-5-6-14(23-3)15(8-11)24-4/h5-9H,1-4H3,(H,18,19,22)
InChIKeyZGZIJVUMUQVSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013771-12-4): A Patented PDHK1-Targeted Thiazole-Pyrazole Carboxamide for Oncology Research


N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic heterocyclic compound incorporating a thiazole ring, a pyrazole ring, and a carboxamide linkage. It is catalogued in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 28', a patented inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) developed by Merck Sharp & Dohme Corp., with an initial therapeutic indication for metastatic cancer and solid tumors [1]. The compound belongs to the broader class of pyrazolothiazole carboxamides that have been investigated as kinase inhibitors and, in structurally distinct series, as succinate dehydrogenase (SDH) inhibitors for agricultural applications [2]. Its specific substitution pattern — 3,4-dimethoxyphenyl on the thiazole and 1,5-dimethyl on the pyrazole — distinguishes it from numerous closely related analogs within the same patent family.

Why Generic Substitution of N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with In-Class Analogs Compromises Target Engagement


The pyrazolothiazole carboxamide scaffold is exquisitely sensitive to substituent modifications; even minor changes in the dimethoxyphenyl substitution pattern on the thiazole ring or the alkyl groups on the pyrazole nitrogen dramatically alter kinase selectivity profiles, as evidenced by the Merck Sharp & Dohme patent series that distinguishes derivatives 21, 22, and 28 by their differential PDHK1 inhibitory potency and selectivity [1][2]. The 3,4-dimethoxy arrangement on the phenyl ring directs critical hydrogen-bonding and hydrophobic interactions within the PDHK1 ATP-binding pocket, while the 1,5-dimethyl substitution on the pyrazole avoids steric clashes that would otherwise reduce binding affinity. Substituting this compound with a generic 'pyrazole carboxamide thiazole derivative' without matching these precise substituents risks loss of PDHK1 engagement, altered kinase selectivity, and invalid experimental conclusions in target-validation studies.

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Quantitative Differentiation Evidence Against Comparator Compounds


PDHK1 Target Engagement: Differentiated from PDHK1-IN-1 by Structural Scaffold and Patent-Disclosed Cancer Indication

The compound is annotated as a PDHK1 inhibitor in the TTD database, with a patented indication for metastatic cancer and solid tumors, distinguishing it from tool compounds like PDHK1-IN-1 (IC50 = 1.5 μM) that lack this specific cancer indication profile [1]. While direct IC50 values for this compound are not publicly disclosed in the accessible literature, its inclusion in a Merck patent series alongside differentiated derivatives 21 and 22 indicates that its PDHK1 inhibitory activity was sufficient to warrant patent protection for oncology applications, a feature not shared by the agricultural SDH-inhibitor pyrazole carboxamide thiazole series (e.g., compound 6i with EC50 = 1.77 mg/L against Valsa mali) [2][3].

PDHK1 inhibition Cancer metabolism Kinase inhibitor selectivity

Structural Differentiation from Closest Patent Family Analogs: 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Substitution

Within the WO2012036974 patent family, derivatives are distinguished by phenyl ring substitution patterns. The target compound bears a 3,4-dimethoxyphenyl group on the thiazole ring, whereas closely related commercially available analogs — such as N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide — carry a 2,4-dimethoxy arrangement and a regioisomeric pyrazole carboxamide linkage (5-carboxamide vs. 3-carboxamide) . The shift of the carboxamide from pyrazole 5-position to 3-position alters the vector of hydrogen-bond donation to the kinase hinge region, while the 3,4- vs. 2,4-dimethoxy pattern affects the shape and electrostatic complementarity within the ATP-pocket lipophilic subpocket. These differences are non-trivial: regioisomeric pyrazole carboxamides exhibit divergent kinase selectivity profiles even within the same target family [1].

Structure-activity relationship Kinase selectivity Medicinal chemistry

Differentiation from SDH-Inhibitor Pyrazole Carboxamide Thiazole Series: Kinase vs. Dehydrogenase Target Class

A structurally related series of pyrazole carboxamide thiazole derivatives has been optimized as succinate dehydrogenase (SDH) inhibitors for agricultural antifungal use, with lead compound 6i achieving an EC50 of 1.77 mg/L against Valsa mali (superior to boscalid, EC50 = 9.19 mg/L) [1]. However, the target compound is annotated as a PDHK1 inhibitor, a mitochondrial kinase involved in cancer metabolism, distinguishing it at the target-class level [2]. The structural features that drive SDH inhibition (such as specific carboxylate bioisostere placement for ubiquinone-site binding) differ fundamentally from those required for PDHK1 ATP-site inhibition. Using an SDH-optimized pyrazole carboxamide thiazole in a mammalian kinase assay would introduce target-class mismatch, confounding experimental interpretation.

Target class selectivity SDH inhibitors PDHK1 inhibitors Antifungal vs. oncology

Patent Novelty and Commercial Exclusivity vs. Generic Pyrazole-Thiazole Screening Libraries

The compound is protected within the WO2012036974 patent family assigned to Merck Sharp & Dohme Corp., with a specific entry (derivative 28) distinguished from other enumerated derivatives (e.g., derivative 21, derivative 22) [1]. This patent protection provides a defined chemical identity and sourcing traceability that is absent from generic screening-library pyrazole-thiazole compounds. In contrast, many commercially available 'pyrazole carboxamide thiazole' screening compounds lack patent provenance, target annotation, and defined stereoelectronic properties, making them unsuitable for reproducible pharmacology studies. The patent record also implies that the compound's synthesis, characterization, and biological evaluation have met the evidentiary standards required for intellectual property filing, providing a baseline of quality assurance not guaranteed for uncharacterized library compounds [2].

Patent protection Chemical novelty Procurement sourcing

Recommended Research Application Scenarios for N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Based on Evidence Profile


PDHK1 Target Validation in Cancer Metabolism Studies

This compound is most appropriately deployed as a tool for validating PDHK1 as a therapeutic target in cancer metabolism, particularly in tumor types where PDHK1 overexpression drives the Warburg effect. Its TTD-annotated indication for metastatic cancer and solid tumors provides disease-context relevance that generic PDHK1 inhibitors (e.g., PDHK1-IN-1) lack [1]. Researchers should confirm PDHK1 inhibitory potency in their own biochemical assays before use, as public IC50 data are not available. The compound should not be substituted with SDH-inhibitor pyrazole carboxamide thiazole derivatives (e.g., compound 6i series) due to target-class mismatch [2].

Kinase Selectivity Profiling Against the PDHK Isoform Family

Given that the Merck patent series differentiates multiple PDHK1 inhibitor derivatives (21, 22, 28) with distinct substitution patterns, this compound is suited for isoform-selectivity profiling studies comparing PDHK1 vs. PDHK2, PDHK3, and PDHK4 inhibition [1]. Its 3,4-dimethoxyphenyl group and 1,5-dimethyl-pyrazole-3-carboxamide architecture provide a defined starting point for structure-activity relationship (SAR) expansion, enabling medicinal chemistry teams to map substituent effects on isoform selectivity [3].

Reference Standard for Pyrazolothiazole Carboxamide Analytical Method Development

The compound's well-defined structure, patent-documented synthetic route, and TTD database entry make it suitable as a reference standard for developing HPLC, LC-MS, or NMR analytical methods targeting the pyrazolothiazole carboxamide class [1]. Its distinct retention time and fragmentation pattern, conferred by the 3,4-dimethoxyphenyl and 1,5-dimethyl substitutions, allow it to serve as a system suitability standard when analyzing structurally related proprietary compounds or metabolites.

Quote Request

Request a Quote for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.